molecular formula C23H20ClN7 B15013211 N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B15013211
M. Wt: 429.9 g/mol
InChI Key: XOTSPQNKROTQGN-WGOQTCKBSA-N
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Description

N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N’-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with benzyl, chlorobenzylidene, and phenyl groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N’-phenyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-benzyl-N’-phenyl-1,3,5-triazine-2,4-diamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N’-phenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N’-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N’-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
  • N-benzyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide

Uniqueness

N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N’-phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzylidene group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H20ClN7

Molecular Weight

429.9 g/mol

IUPAC Name

6-N-benzyl-2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H20ClN7/c24-19-11-7-10-18(14-19)16-26-31-23-29-21(25-15-17-8-3-1-4-9-17)28-22(30-23)27-20-12-5-2-6-13-20/h1-14,16H,15H2,(H3,25,27,28,29,30,31)/b26-16+

InChI Key

XOTSPQNKROTQGN-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Cl)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)NC4=CC=CC=C4

Origin of Product

United States

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